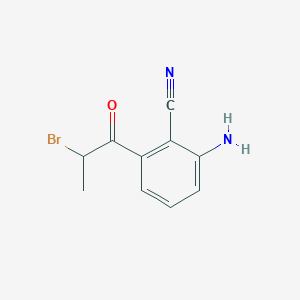
1-(3-Amino-2-cyanophenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-2-cyanophenyl)-2-bromopropan-1-one is a chemical compound with the molecular formula C10H9BrN2O It is known for its unique structure, which includes an amino group, a cyano group, and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-cyanophenyl)-2-bromopropan-1-one typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of microwave irradiation and solid support catalysts can enhance reaction rates and product purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-2-cyanophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The cyano and carbonyl groups can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Piperidine or other basic catalysts for condensation reactions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles and pyrans, which are of interest for their biological activities .
Aplicaciones Científicas De Investigación
1-(3-Amino-2-cyanophenyl)-2-bromopropan-1-one has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-2-cyanophenyl)-2-bromopropan-1-one involves its ability to participate in nucleophilic addition and substitution reactions. The cyano group can act as an electron-withdrawing group, enhancing the reactivity of the carbonyl group. This allows the compound to form stable intermediates and products in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one: Another similar compound with a different substitution pattern.
Propiedades
Fórmula molecular |
C10H9BrN2O |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
2-amino-6-(2-bromopropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c1-6(11)10(14)7-3-2-4-9(13)8(7)5-12/h2-4,6H,13H2,1H3 |
Clave InChI |
AFVKDCVSKGXGMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C(=CC=C1)N)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















